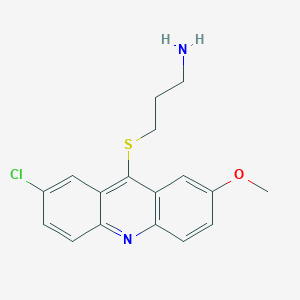
LDN209929
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LDN209929: is a potent and selective inhibitor of haspin kinase, with an IC50 value of 55 nM. It exhibits 180-fold selectivity over DYRK2, making it a highly specific compound for targeting haspin kinase . Haspin kinase is a serine/threonine kinase expressed in various tissues, including testis, bone marrow, thymus, and spleen, and plays a crucial role in mitosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of LDN209929 involves multiple steps, starting with the preparation of the core acridine structure. The key steps include:
Formation of the acridine core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of functional groups such as chloro and methoxy groups to the acridine core.
Thioether formation: Coupling of the acridine derivative with a thiol-containing compound to form the thioether linkage.
Amination: Introduction of the amine group through nucleophilic substitution.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form for stability and solubility
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Using high-yielding and scalable conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.
Quality control: Rigorous testing to ensure consistency and quality of the final product
化学反応の分析
Types of Reactions: LDN209929 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and nucleophiles
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
科学的研究の応用
LDN209929 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Investigates the role of haspin kinase in cell division and its potential as a therapeutic target.
Medicine: Explores its potential in cancer therapy, particularly in targeting proliferative cells and tumors.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents
作用機序
LDN209929 exerts its effects by selectively inhibiting haspin kinase. Haspin kinase phosphorylates histone H3 at Thr-3 during mitosis, which is crucial for chromosome alignment and segregation. By inhibiting haspin kinase, this compound disrupts this process, leading to cell cycle arrest and apoptosis in proliferative cells .
類似化合物との比較
LDN 192960: An earlier analog of LDN209929 with lower selectivity and potency.
DYRK inhibitors: Compounds targeting dual-specificity tyrosine-regulated kinases, such as DYRK1A and DYRK2
Uniqueness: this compound stands out due to its high selectivity for haspin kinase and its potent inhibitory activity. This makes it a valuable tool for studying haspin kinase and its role in cell division, as well as a potential therapeutic agent for targeting proliferative diseases .
特性
分子式 |
C17H17ClN2OS.2HCl |
|---|---|
分子量 |
405.77 |
IUPAC名 |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3 |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl |
同義語 |
3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















